molecular formula C20H23NaO5S B563630 Ethynyl Estradiol 3-Sulfate Sodium Salt CAS No. 724762-79-2

Ethynyl Estradiol 3-Sulfate Sodium Salt

Cat. No.: B563630
CAS No.: 724762-79-2
M. Wt: 398.449
InChI Key: CXNYTWLEPKFJAE-KBRHESHBSA-M
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Description

Ethynyl Estradiol 3-Sulfate Sodium Salt is a synthetic estrogen derivative. It is a sulfate ester of Ethynyl Estradiol, which is a potent estrogen used in various hormonal therapies. This compound is known for its significant biological activity and is used in various scientific research applications.

Scientific Research Applications

Ethynyl Estradiol 3-Sulfate Sodium Salt is used in various scientific research applications, including:

Future Directions

A study has shown that 17α-ethinylestradiol 3-sulfate increases survival and hemodynamic functioning in a large animal model of combined traumatic brain injury and hemorrhagic shock . This suggests potential future directions for the use of this compound in medical applications.

Mechanism of Action

Target of Action

Ethynyl Estradiol 3-Sulfate Sodium Salt (EE-3-SO4) is a derivative of Ethinylestradiol (EE), a synthetic form of the hormone estradiol . The primary targets of EE-3-SO4 are estrogen receptors, which play a crucial role in various biological processes, including reproductive function, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

EE-3-SO4, like its parent compound EE, acts as an agonist of the estrogen receptors . It binds to these receptors and induces a conformational change, leading to the activation of various signaling pathways . This interaction results in the modulation of gene expression and leads to various physiological effects .

Biochemical Pathways

This can include pathways involved in cell growth, differentiation, and proliferation, as well as pathways related to reproductive function .

Pharmacokinetics

Ee, the parent compound, is known for its high oral bioavailability and resistance to metabolism, which makes it suitable for oral administration

Result of Action

The molecular and cellular effects of EE-3-SO4 are likely to be similar to those of EE due to their structural similarity. EE is known to have a wide range of effects, including promoting cell growth and proliferation, influencing reproductive function, and impacting various metabolic processes . A study has suggested that EE-3-SO4 may increase survival and promote more rapid cardiovascular recovery following traumatic brain injury and hemorrhagic shock .

Action Environment

The action of EE-3-SO4 can be influenced by various environmental factors. For instance, salinity has been found to enhance the adsorption of EE by polyethersulfone membrane, which could potentially influence the bioavailability and efficacy of EE-3-SO4 . Additionally, EE-3-SO4, like other pharmaceuticals, can enter the environment through wastewater, where it may have potential ecological impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethynyl Estradiol 3-Sulfate Sodium Salt involves the sulfonation of Ethynyl Estradiol. The reaction typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-sulfate ester. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethynyl Estradiol 3-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethynyl Estradiol 3-Sulfate Sodium Salt is unique due to its combination of high estrogenic activity and the presence of a sulfate group, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

sodium;[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5S.Na/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2;/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24);/q;+1/p-1/t16-,17-,18+,19+,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNYTWLEPKFJAE-KBRHESHBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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